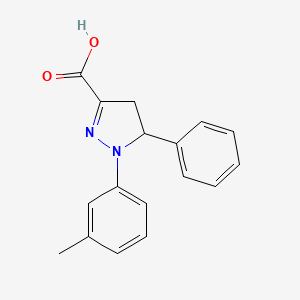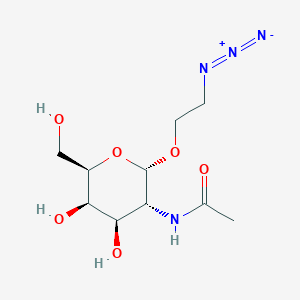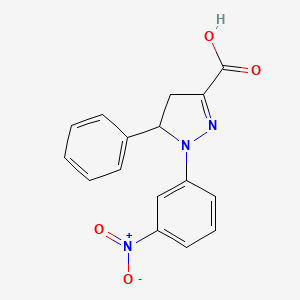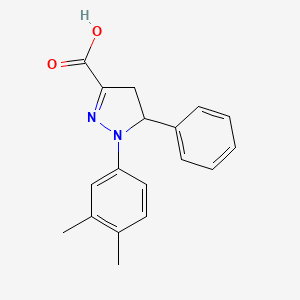
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (MPCA) is an organic compound that has been widely studied for its scientific research applications and its potential for laboratory experiments. MPCA is a pyrazole derivative with a unique structure that can be used for a variety of purposes, including drug design, medical research, and chemical synthesis.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been widely studied for its potential scientific research applications. It has been used as a ligand for the binding of metal ions, as a molecular probe for the study of enzyme systems, and as a reagent for the synthesis of other compounds. 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has also been used for the synthesis of polymers and materials for use in drug delivery systems. Additionally, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been used for the synthesis of polymers and materials for use in tissue engineering, as well as for the synthesis of polymers and materials for use in drug delivery systems.
Wirkmechanismus
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is known to interact with a variety of molecules, including proteins, enzymes, and metal ions. The exact mechanism of action of 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is still not fully understood, but it is believed to bind to enzymes and proteins to form complexes that can alter their activity. Additionally, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can bind to metal ions and form complexes that can affect their solubility and reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid have been studied in several animal models. In mice, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to reduce inflammation and promote wound healing. Additionally, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. In rats, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to reduce the accumulation of fat in the liver, as well as to reduce the levels of cholesterol in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for laboratory experiments. It is relatively stable, and its synthesis can be easily controlled. Additionally, it can be used for a variety of purposes, including drug design, medical research, and chemical synthesis. However, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid also has several limitations for laboratory experiments. It is not soluble in water, and it is not readily available in large quantities. Additionally, its synthesis can be difficult to control, and it can be difficult to obtain consistent results.
Zukünftige Richtungen
There are several potential future directions for 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. It could be used as a ligand in the study of metal ion binding, as a reagent for the synthesis of other compounds, and as a molecular probe for the study of enzyme systems. Additionally, it could be used for the synthesis of polymers and materials for use in tissue engineering, drug delivery systems, and other medical applications. Finally, 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid could be used for the development of new drugs and drug delivery systems.
Synthesemethoden
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitution reactions, and oxidation reactions. The most common synthesis method involves the condensation of 3-methylphenylacetic acid and phenylhydrazine to form 1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. This reaction can be catalyzed by either an acid or a base, and the reaction rate can be increased by the addition of a catalyst such as p-toluenesulfonic acid. The yield of the reaction is typically high and can be further increased by the addition of a solvent such as methanol or ethanol.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-5-9-14(10-12)19-16(11-15(18-19)17(20)21)13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOXIMMLOTVZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)

![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)







